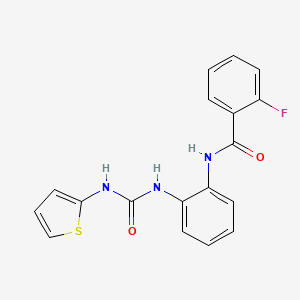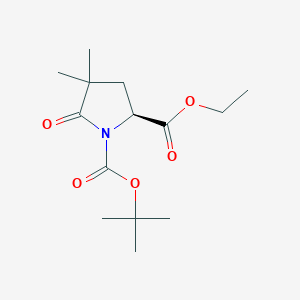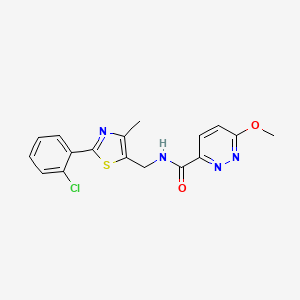
2-fluoro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Thiophene-based analogs, such as the one , have been the subject of extensive research due to their potential as biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Notable synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Chemical Reactions Analysis
Thiophene derivatives, including “2-fluoro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide”, can undergo a variety of chemical reactions . For instance, the Gewald reaction mentioned earlier is a common method for synthesizing aminothiophene derivatives .Physical And Chemical Properties Analysis
The molecular weight of “2-fluoro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide” is 355.39. Other physical and chemical properties are not specified in the sources I found.科学的研究の応用
Antimicrobial and Antipathogenic Activity
Research on thiourea derivatives, which share functional group similarities with 2-Fluoro-N-(2-(3-(Thiophen-2-yl)ureido)phenyl)benzamide, demonstrates significant antimicrobial and antipathogenic activities. These compounds have been tested against bacterial strains known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus, showing potential for the development of novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Antitumor Efficacy through Histone Deacetylase Inhibition
Benzamide derivatives, closely related in structure to the compound , have been explored for their antitumor properties. One study highlighted the antitumor efficacy of a benzamide derivative, MS-27-275, which acts by inhibiting histone deacetylase (HDA). This compound showed marked in vivo antitumor activity against human tumors, suggesting the potential of similar compounds for cancer treatment (Saito et al., 1999).
Development in Medicinal Chemistry
Fluorination of organic molecules is a key strategy in medicinal chemistry to enhance the properties of pharmaceuticals, including their metabolic stability, lipophilicity, and bioavailability. Studies on fluorinated benzamides and thioureas have shown a variety of biological activities, including antifungal, antibacterial, and antitumor properties. This underscores the importance of such modifications in the development of new therapeutics (Carmellino et al., 1994).
Novel Receptor Ligands and Pharmacological Evaluation
Another aspect of scientific research applications involves the synthesis and pharmacological evaluation of compounds for receptor targeting. For instance, fluorinated derivatives have been explored as selective ligands for specific receptors, which could lead to the development of targeted therapeutics for various diseases, including insomnia and neurological disorders (Mesangeau et al., 2011).
将来の方向性
Thiophene-based analogs, such as “2-fluoro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide”, continue to be a focus of research due to their potential as biologically active compounds . Future research may explore new synthesis methods, potential applications, and the biological effects of these compounds.
特性
IUPAC Name |
2-fluoro-N-[2-(thiophen-2-ylcarbamoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2S/c19-13-7-2-1-6-12(13)17(23)20-14-8-3-4-9-15(14)21-18(24)22-16-10-5-11-25-16/h1-11H,(H,20,23)(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDYCWVAHBPACD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CS3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B2369700.png)

![1'-Allyl-5'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2369703.png)
![1,2-diamino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2369704.png)

![2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide](/img/structure/B2369708.png)
![N,7-bis(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2369713.png)

![(4-(Isobutylsulfonyl)piperidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2369716.png)
![ethyl 2-(4-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2369718.png)

![N-benzyl-1,9-dimethyl-4-oxo-N-phenethyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2369721.png)

![1-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2369723.png)